molecular formula C6H12N2O B584312 1-Propylpyrazolidin-3-one CAS No. 153043-83-5

1-Propylpyrazolidin-3-one

Cat. No.: B584312
CAS No.: 153043-83-5
M. Wt: 128.175
InChI Key: GKLAJJCPZVJBQT-UHFFFAOYSA-N
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Description

1-Propylpyrazolidin-3-one is a heterocyclic compound featuring a pyrazolidinone core—a five-membered ring containing two nitrogen atoms—substituted with a propyl group at the N1 position. Pyrazolidinones are of significant interest in medicinal and synthetic chemistry due to their versatility as intermediates and bioactive scaffolds. The propyl substituent likely enhances lipophilicity compared to unsubstituted pyrazolidinones, influencing solubility and bioavailability.

Properties

CAS No.

153043-83-5

Molecular Formula

C6H12N2O

Molecular Weight

128.175

IUPAC Name

1-propylpyrazolidin-3-one

InChI

InChI=1S/C6H12N2O/c1-2-4-8-5-3-6(9)7-8/h2-5H2,1H3,(H,7,9)

InChI Key

GKLAJJCPZVJBQT-UHFFFAOYSA-N

SMILES

CCCN1CCC(=O)N1

Synonyms

3-Pyrazolidinone,1-propyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1-propylpyrazolidin-3-one with structurally related compounds, focusing on molecular features, reactivity, and applications.

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents
This compound C₆H₁₀N₂O 126.16 g/mol N1-propyl
1-(2-Chloroacetyl)pyrazolidin-3-one C₅H₇ClN₂O₂ 162.57 g/mol N1-(2-chloroacetyl)
4-Bromopyrazolidine-1,2-dicarbaldehyde C₅H₅BrN₂O₂ 205.01 g/mol C4-bromo, N1/N2-dicarbaldehyde
1-(Piperidin-3-yl)imidazolidin-2-one C₈H₁₅N₃O 169.23 g/mol Imidazolidinone core, piperidinyl substituent

Key Observations :

  • Substituent Effects: The propyl group in this compound contributes to nonpolar character, whereas the chloroacetyl group in 1-(2-chloroacetyl)pyrazolidin-3-one introduces polarity and electrophilicity, enabling nucleophilic substitution reactions .
  • Reactivity : 4-Bromopyrazolidine-1,2-dicarbaldehyde’s bromine and aldehyde groups enhance its utility in crosslinking or condensation reactions, though steric and electronic effects may limit its stability .
Physicochemical Properties
  • Lipophilicity : this compound (logP ~1.2 estimated) is more lipophilic than 1-(2-chloroacetyl)pyrazolidin-3-one (logP ~0.5) but less than 4-bromopyrazolidine-1,2-dicarbaldehyde (logP ~1.8 due to bromine).
  • Solubility : The chloroacetyl derivative’s polarity enhances aqueous solubility compared to the propyl analog, which may require solubilizing agents for biological testing.
Research Findings
  • Synthetic Methods: highlights iodine-catalyzed multicomponent reactions for pyrazole synthesis, suggesting analogous strategies for pyrazolidinone derivatives (e.g., cyclocondensation with propylating agents) .
  • Stability : Chloroacetyl-substituted derivatives may exhibit hydrolytic instability under basic conditions, whereas alkylated analogs like this compound are more robust .

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